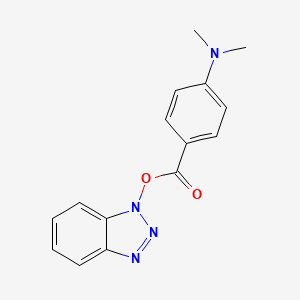

Benzotriazol-1-yl 4-(dimethylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzotriazol-1-yl 4-(dimethylamino)benzoate (BTDB) is a chemical compound that has a wide range of scientific research applications. It is a white, crystalline solid with a melting point of about 170-173°C and a boiling point of about 278-280°C. BTDB is used in various scientific research applications, including in vivo and in vitro studies. It is also used in biochemical and physiological experiments.

Scientific Research Applications

Peptide Coupling and Synthesis of Amino Acid Derivatives

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been utilized as an efficient and versatile coupling reagent for the synthesis of various substituted amino acid derivatives, including the synthesis of Fa-Met, an important enzymatic substrate. This method demonstrated high chemical yields up to 90% (Brunel, Salmi, & Letourneux, 2005).

Combatting Antibiotic Resistance

BOP reagent has been applied in the design and synthesis of new polyamino geranic acid derivatives, which induced a significant decrease of antibiotic resistance in two Gram-negative bacterial MDR strains. These findings suggest that the mechanism of action of these compounds is closely associated with the inhibition of efflux pumps (Brunel et al., 2013).

Corrosion Inhibition

Studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution showed that these compounds, including those synthesized with benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, offered extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).

Synthesis of Nitriles

A simple method to convert aldoximes to the corresponding nitriles under mild conditions using BOP and DBU has been developed, enhancing the synthesis efficiency and yield (Singh & Lakshman, 2009).

Esterification of Tertiary Alcohols

Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate reagent, when used in situ with 4-(dimethylamino)pyridine (DMAP), has been found to be an efficient intermediate in the esterification of tertiary alcohols, converting various substrates into esters in good yield (Morales-Serna et al., 2010).

properties

IUPAC Name |

benzotriazol-1-yl 4-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-18(2)12-9-7-11(8-10-12)15(20)21-19-14-6-4-3-5-13(14)16-17-19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOITWBIZHQLMTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2730225.png)

![N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2730232.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)

![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)